molecular formula C7H4BrN3O2 B055076 3-Bromo-3-(4-nitrophenyl)-3H-diazirine CAS No. 115127-49-6

3-Bromo-3-(4-nitrophenyl)-3H-diazirine

Cat. No. B055076
M. Wt: 242.03 g/mol
InChI Key: UVRKMGKMERZZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-3-(4-nitrophenyl)-3H-diazirine, also known as BNPD or diazirine, is a diazirine-based photoaffinity labeling reagent. It is a small molecule that can be used to covalently attach to and crosslink with biomolecules such as proteins, nucleic acids, and lipids. The covalent attachment of BNPD to biomolecules can help to identify and characterize their interactions, functions, and structures.

Mechanism Of Action

The mechanism of action of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. The carbene intermediate can then react with nearby biomolecules, forming covalent bonds with them. The covalent attachment of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine to biomolecules can cause changes in their structures and functions, allowing the identification and characterization of their interactions.

Biochemical And Physiological Effects

The covalent attachment of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine to biomolecules can cause changes in their structures and functions, leading to various biochemical and physiological effects. For example, the labeling of specific amino acid residues in proteins can affect their enzymatic activity, binding affinity, and conformational changes. The labeling of nucleic acids and lipids can affect their stability, interactions, and localization.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Bromo-3-(4-nitrophenyl)-3H-diazirine in lab experiments include its high specificity, versatility, and ease of use. 3-Bromo-3-(4-nitrophenyl)-3H-diazirine can be used to label a wide range of biomolecules, allowing the identification and characterization of their interactions and functions. The limitations of using 3-Bromo-3-(4-nitrophenyl)-3H-diazirine in lab experiments include its potential toxicity, low yield of synthesis, and limited availability. 3-Bromo-3-(4-nitrophenyl)-3H-diazirine can also cause nonspecific labeling and crosslinking, leading to false-positive results.

Future Directions

There are several future directions for the use of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine in scientific research. One direction is to develop new methods for the synthesis of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine with higher yield and purity. Another direction is to optimize the labeling conditions for different types of biomolecules, such as proteins, nucleic acids, and lipids. A third direction is to combine 3-Bromo-3-(4-nitrophenyl)-3H-diazirine with other labeling and imaging techniques, such as fluorescence microscopy and electron microscopy, to obtain more detailed information about the structure and function of biomolecules. A fourth direction is to apply 3-Bromo-3-(4-nitrophenyl)-3H-diazirine to study the interactions and functions of biomolecules in complex biological systems, such as cells and tissues.

Synthesis Methods

3-Bromo-3-(4-nitrophenyl)-3H-diazirine can be synthesized from 4-nitrophenylacetic acid and bromoacetyl bromide via a multistep reaction process. The synthesis process involves the formation of an intermediate compound, 3-(4-nitrophenyl)-3-bromoacrylic acid, which is then converted to 3-Bromo-3-(4-nitrophenyl)-3H-diazirine by reacting with triethylamine and triphenylphosphine under reflux conditions. The yield of the synthesis process is typically around 40-50%.

Scientific Research Applications

3-Bromo-3-(4-nitrophenyl)-3H-diazirine has been widely used in scientific research to study the interactions and functions of biomolecules. It can be used to label specific amino acid residues in proteins, such as lysine, histidine, and cysteine, by forming covalent bonds with them upon exposure to UV light. The labeled proteins can then be identified and characterized by various methods, such as mass spectrometry, gel electrophoresis, and Western blotting. 3-Bromo-3-(4-nitrophenyl)-3H-diazirine can also be used to label nucleic acids and lipids, allowing the identification and characterization of their interactions with other biomolecules.

properties

IUPAC Name

3-bromo-3-(4-nitrophenyl)diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7(9-10-7)5-1-3-6(4-2-5)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRKMGKMERZZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471792
Record name 3-Bromo-3-(4-nitrophenyl)-3H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3-(4-nitrophenyl)-3H-diazirine

CAS RN

115127-49-6
Record name 3-Bromo-3-(4-nitrophenyl)-3H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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